molecular formula C24H26O4 B12559070 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) CAS No. 143936-28-1

1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)

Cat. No.: B12559070
CAS No.: 143936-28-1
M. Wt: 378.5 g/mol
InChI Key: MVCMHYFHTJDVSC-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a phenylenebis(methyleneoxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 1,4-bis(bromomethyl)benzene and 2-ethoxyphenol in DMF.
  • Add potassium carbonate to the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines can replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): Similar structure but with methoxy groups instead of ethoxy groups.

    1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-ethenyl-2-methoxybenzene): Contains ethenyl groups, which may impart different reactivity and properties.

Uniqueness

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) is unique due to its specific combination of ethoxybenzene groups and the phenylenebis(methyleneoxy) linker. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

143936-28-1

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

1,4-bis[(2-ethoxyphenoxy)methyl]benzene

InChI

InChI=1S/C24H26O4/c1-3-25-21-9-5-7-11-23(21)27-17-19-13-15-20(16-14-19)18-28-24-12-8-6-10-22(24)26-4-2/h5-16H,3-4,17-18H2,1-2H3

InChI Key

MVCMHYFHTJDVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3OCC

Origin of Product

United States

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